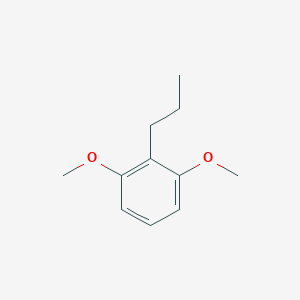

1,3-Dimethoxy-2-propylbenzene

Overview

Description

1,3-Dimethoxy-2-propylbenzene is a chemical compound with the molecular formula C11H16O2 . It is also known by its IUPAC name, 1,3-dimethoxy-2-propylbenzene .

Synthesis Analysis

The synthesis of polysubstituted benzenes like 1,3-Dimethoxy-2-propylbenzene involves a multistep process that requires a working knowledge of many organic reactions . The order in which reactions are carried out is often critical to the success of the overall scheme . The synthesis of such compounds is usually worked out backward, or retrosynthetically .Molecular Structure Analysis

The molecular structure of 1,3-Dimethoxy-2-propylbenzene can be represented by its IUPAC Standard InChI . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The chemical reactions involving 1,3-Dimethoxy-2-propylbenzene are complex and involve multiple steps . The reactions are typically electrophilic aromatic substitutions, where the introduction of a new substituent is strongly affected by the directing effects of other substituents .Scientific Research Applications

Synthesis and Transformation : 1,2-Dimethoxy-3-methoxymethoxybenzene, closely related to 1,3-Dimethoxy-2-propylbenzene, has been utilized as a starting material for transforming trioxybenzenes into dicarbobenzenes through regioselective reductive electrophilic substitution and Pd-catalyzed cross-coupling reaction (Azzena et al., 1993).

Electrochemical Reactions : Studies have been conducted on similar compounds, like 1,4-dimethoxy-2-tert-butylbenzene, to understand their electrophilic and anodic chlorination, revealing different mechanistic pathways (Appelbaum et al., 2001).

Pharmacokinetic and Pharmacodynamic Evaluation : 1,2-Dimethoxy-4-(bis-diethylaminoethyl-[14C]-amino)-5-bromobenzene, a compound structurally related, has been synthesized for in vivo pharmacokinetic and pharmacodynamic evaluation, suggesting potential medical research applications (Wang et al., 1993).

Anti-Cancer Agent Research : Research into 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, a structurally similar molecule, has shown potential as a small molecule inhibitor in cancer therapy, indicating possible applications in oncological research (Mun et al., 2012).

Electrochemical Oxidation : 1,4-Dialkoxybenzenes, closely related compounds, have been oxidized into stable radical cations, providing insights into the effects of alkoxy substituents on redox potentials, which could be relevant for electrochemical applications (Fabre et al., 1997).

Electrosynthesis and Polymerization : Poly(1,3-dimethoxybenzene) has been synthesized via electrochemical oxidation, indicating potential applications in material science, especially given its insolubility in common solvents and specific structural and electrical properties (Martínez et al., 1998).

Photoprotonation Studies : 1,3-Dimethoxybenzene has been studied for its regioselective photoprotonation properties in specific solvents, which could be important for understanding light-induced chemical reactions (Mathivanan et al., 1992).

Oxidation Kinetics : The oxidation of n-propylbenzene, a related compound, has been extensively studied, providing insights into the chemical kinetic mechanisms, which could be relevant for understanding the oxidation behavior of similar compounds (Dagaut et al., 2002).

Molecular Structure Analysis : Gas-phase electron diffraction and quantum chemical calculations have been employed to study the molecular structure of 1,3-dimethoxybenzene, which could be crucial for understanding the structural aspects of related compounds (Dorofeeva et al., 2010).

Chemical Synthesis and Reactivity : The synthesis and reactivity of related dimethoxybenzenes have been explored, including their interactions with other chemicals, which can provide a basis for further chemical synthesis involving 1,3-Dimethoxy-2-propylbenzene (Alonso et al., 1991).

Mechanism of Action

The mechanism of action for the reactions involving 1,3-Dimethoxy-2-propylbenzene is typically an electrophilic aromatic substitution . The electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. The aromatic ring is regenerated from this cationic intermediate by loss of a proton from the sp3-hybridized carbon .

Safety and Hazards

properties

IUPAC Name |

1,3-dimethoxy-2-propylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-4-6-9-10(12-2)7-5-8-11(9)13-3/h5,7-8H,4,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWIVQKGKHLKKCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C=CC=C1OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70335371 | |

| Record name | 1,3-dimethoxy-2-propylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70335371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dimethoxy-2-propylbenzene | |

CAS RN |

16929-64-9 | |

| Record name | 1,3-dimethoxy-2-propylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70335371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromobenzo[d]oxazole](/img/structure/B172960.png)

![5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B172976.png)